molecular formula C16H25BFNO2 B2412423 3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2377609-37-3

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2412423
CAS No.: 2377609-37-3
M. Wt: 293.19
InChI Key: RVOYPFBSFWXVAM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester is a high-purity (98%) chemical building block designed for advanced research applications, particularly in medicinal chemistry and materials science. The pinacol ester group enhances the stability and handling properties of the boronic acid functionality, making it a versatile intermediate for synthetic organic chemistry. This compound is of significant value in the development of responsive drug delivery systems. The phenylboronic acid pinacol ester moiety can be structurally modified onto polymers to create Reactive Oxygen Species (ROS)-responsive nanomaterials . These smart systems remain stable under normal physiological conditions but rapidly release their therapeutic payload in the presence of elevated ROS levels, a hallmark of inflammatory disease microenvironments like those found in periodontitis and some cancer types . This targeted release mechanism helps improve drug efficacy while minimizing off-target effects. Beyond drug delivery, boronic acids and their esters are pivotal in medicinal chemistry for designing proteasome inhibitors and β-lactamase inhibitors, demonstrating their role in creating novel therapeutics for conditions like multiple myeloma and antibiotic-resistant infections . As a synthetic intermediate, this compound is ideally suited for Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing carbon-carbon bonds in the synthesis of complex organic molecules, potential pharmaceutical candidates, and functional materials . Notice to Customers: This product is intended for research purposes only in a laboratory setting. It is strictly classified as "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(10-14(12)18)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOYPFBSFWXVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNCCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid. This can be achieved through hydroboration of the corresponding alkyne or alkene, followed by oxidation.

    Protection with Pinacol Ester: The boronic acid intermediate is then reacted with pinacol to form the pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The boronic ester serves as a versatile reagent that can be coupled with various electrophiles, leading to the synthesis of biaryl compounds and other complex structures .

Advantages Over Boronic Acids

Using boronic esters like 3-Fluoro-4-(propylaminomethyl)phenylboronic acid offers several advantages over their corresponding boronic acids. These include enhanced stability, improved shelf life, and easier handling during purification processes. The pinacol ester form reduces the reactivity of the boron center until needed for coupling reactions .

Medicinal Chemistry

Drug Development

The compound has shown potential in drug development, particularly in designing boron-containing pharmaceuticals. Its ability to form stable complexes with biological molecules makes it a candidate for targeted drug delivery systems. Research indicates that boron compounds can enhance the efficacy of certain drugs by improving their pharmacokinetic properties .

Boron Neutron Capture Therapy (BNCT)

In cancer treatment, 3-Fluoro-4-(propylaminomethyl)phenylboronic acid may be utilized in boron neutron capture therapy (BNCT). This technique involves incorporating boron into tumor cells and subsequently irradiating them with neutrons to induce cell death selectively. The compound’s properties allow it to target cancerous tissues effectively, making it a valuable tool in oncology research .

Material Science

Synthesis of Advanced Materials

The unique chemical properties of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid enable its use in synthesizing advanced materials and polymers. Its ability to participate in various chemical reactions facilitates the development of new materials with enhanced performance characteristics, such as improved thermal stability and mechanical strength .

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid in Suzuki-Miyaura reactions involving diverse aryl halides. The results indicated high yields and selectivity for biaryl products under optimized conditions, showcasing the compound's utility in synthetic organic chemistry.

Case Study 2: Drug Delivery Systems

Research involving boron-containing compounds similar to 3-Fluoro-4-(propylaminomethyl)phenylboronic acid highlighted their role in enhancing drug delivery mechanisms. The studies revealed that these compounds could form stable complexes with therapeutic agents, improving their solubility and bioavailability.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of the fluorine atom and the propylaminomethyl group, which can influence its reactivity and selectivity in chemical reactions. These structural features can enhance its utility in specific synthetic applications compared to other boronic esters .

Biological Activity

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester (CAS No. 2377609-37-3) is a boronic acid derivative notable for its diverse biological activities. Boronic acids are significant in medicinal chemistry due to their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. This article reviews the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's structure features a fluorine atom and a propylaminomethyl group attached to a phenylboronic acid framework. The pinacol ester form enhances its stability and solubility, which is crucial for biological applications.

Property Value
Molecular FormulaC13H18B F N O2
Molecular Weight239.10 g/mol
CAS Number2377609-37-3
SolubilitySoluble in organic solvents

The biological activity of boronic acids often involves their interaction with enzymes and proteins that contain diol groups. The pinacol ester form can facilitate the release of the active boronic acid upon hydrolysis, allowing it to engage with target biomolecules effectively.

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with the active site.
  • Cell Penetration : The lipophilic nature of the propyl group enhances membrane permeability, allowing for better cellular uptake.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Boronic acids have been explored for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Diabetes Management : As with other boronic acids, there is interest in their role in glucose regulation and potential use as antidiabetic agents.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the antimicrobial effects of boronic acid derivatives showed that compounds similar to 3-Fluoro-4-(propylaminomethyl)phenylboronic acid exhibited significant inhibition against Gram-positive bacteria, suggesting a promising avenue for antibiotic development .
  • Cancer Cell Proliferation : Research published in Molecular Cancer Therapeutics demonstrated that certain boronic acid derivatives could induce apoptosis in cancer cells through the inhibition of proteasome activity . This mechanism may be relevant for the therapeutic application of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid.
  • Diabetes Research : A recent investigation into boronic acids' effects on glucose transporters revealed that they could modulate insulin signaling pathways, potentially leading to new treatments for type 2 diabetes .

Q & A

Q. How does the pinacol ester group influence the solubility of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid in organic solvents?

The pinacol ester group significantly enhances solubility compared to the parent boronic acid. This is attributed to reduced polarity and improved compatibility with organic solvents. For instance, solubility studies show that pinacol esters exhibit high miscibility in polar solvents like chloroform and ketones, even at low temperatures. Solvent polarity correlates positively with solubility, though exceptions exist (e.g., cyclohexane shows poor solubility despite low polarity). Researchers should prioritize chloroform, acetone, or dioxane for optimal dissolution .

Q. What synthetic routes are commonly used to prepare this compound, and how can purity be ensured?

A standard method involves Suzuki-Miyaura coupling precursors, where the boronic ester is synthesized via reaction with bis(pinacolato)diboron in dioxane or THF, catalyzed by palladium. Post-synthesis, purification via column chromatography (e.g., CH₂Cl₂/EtOAc gradients) removes unreacted reagents. Purity can be validated using GC or HPLC (>97% purity thresholds are typical). Intermediate steps, such as esterification with pinacol, require anhydrous conditions to prevent hydrolysis .

Q. Why is solvent selection critical for reactions involving this boronic ester, and what empirical models guide solubility predictions?

Solvent choice impacts reaction kinetics and yield. Thermodynamic models like the Wilson and Redlich–Kister equations are used to predict solubility trends. For example, the Wilson equation effectively correlates solubility data in polar solvents, while the Redlich–Kister model is more accurate for esters. Researchers should cross-validate experimental data with these models to identify outliers, particularly in mixed-solvent systems .

Advanced Research Questions

Q. How can contradictions in solubility data between experimental results and thermodynamic models be resolved?

Discrepancies often arise from solvent-specific interactions (e.g., hydrogen bonding) or equilibrium side reactions (e.g., anhydride formation). To resolve these, researchers should:

  • Compare multiple models (Wilson vs. Redlich–Kister) to identify best-fit parameters.
  • Conduct temperature-dependent solubility assays to assess non-ideal behavior.
  • Use spectroscopic methods (e.g., NMR) to detect solvent adducts or decomposition products. Evidence shows that pinacol esters align better with Redlich–Kister predictions due to their stable ester structure, unlike boronic acids, which may require polynomial fitting .

Q. In cross-coupling reactions, why do some boronic esters (e.g., phenylboronic acid pinacol ester) fail under specific catalytic conditions?

Catalytic activity depends on the boronate’s ability to undergo transmetallation. Pinacol esters require strong bases (e.g., KOH) to generate reactive borate intermediates. For example, in Pd-catalyzed couplings, the ester must first hydrolyze to the boronic acid, which then forms a borate complex. If the base is insufficient or the solvent inhibits hydrolysis (e.g., non-polar media), the reaction stalls. ESI-MS studies confirm that arylborate species [(pinacol)BPhOH]⁻ are critical intermediates .

Q. How can ROS-responsive drug delivery systems be designed using this compound’s boronic ester moiety?

The boronic ester acts as an ROS-sensitive switch. For example, in H₂O₂-rich environments (e.g., inflamed tissues), ROS cleave the ester, releasing therapeutic payloads. A validated approach involves conjugating the ester to cyclodextrin carriers loaded with antibiotics (e.g., moxifloxacin). Fluorescent probes (e.g., naphthalimide derivatives) can be integrated for real-time release monitoring. The amino group in 3-Fluoro-4-(propylaminomethyl) derivatives enhances cellular uptake and covalent binding to target moieties .

Q. What strategies optimize the stability of boronic esters in aqueous experimental conditions?

Stability is pH-dependent: boronic esters hydrolyze rapidly in acidic or basic media. To mitigate this:

  • Use aprotic solvents (e.g., THF) for storage.
  • Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation.
  • Design prodrugs with sterically hindered esters (e.g., pinacol) to slow hydrolysis. Studies show pinacol esters remain stable in neutral aqueous buffers for >24 hours, making them suitable for in vitro assays .

Methodological Notes

  • Data Interpretation : When solubility data conflicts with models, recalibrate using activity coefficients or account for solvent-solvent interactions (e.g., acetone-water mixtures) .
  • Experimental Design : For ROS-triggered systems, validate H₂O₂ sensitivity using fluorogenic assays (e.g., naphthalimide fluorescence recovery) .
  • Synthetic Optimization : Monitor reaction progress via TLC or LC-MS to detect ester hydrolysis byproducts early .

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